molecular formula C11H8BrNO2 B2512733 (E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine CAS No. 52507-68-3

(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine

Cat. No.: B2512733
CAS No.: 52507-68-3
M. Wt: 266.094
InChI Key: YYEWUCQKHVBSBC-NTUHNPAUSA-N
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Description

(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine is a chemical compound that features a furan ring substituted with a bromophenyl group and a hydroxymethanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing furan derivatives is the Feist-Benary reaction, which involves the condensation of 1,3-dicarbonyl compounds with α-halo ketones in the presence of ammonium acetate in aqueous ethanol . This reaction can be adapted to introduce the bromophenyl group at the 5-position of the furan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, such as palladium or gold, to facilitate the formation of the furan ring and subsequent functionalization . Additionally, the use of continuous flow reactors could improve the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The hydroxymethanimine group can be reduced to form amines or other reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl group can participate in π-π interactions, while the hydroxymethanimine group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[5-(4-bromophenyl)furan-2-yl]-N-hydroxymethanimine is unique due to the presence of both a bromophenyl group and a hydroxymethanimine group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEWUCQKHVBSBC-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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